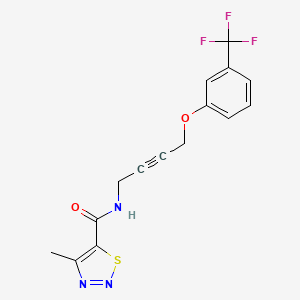

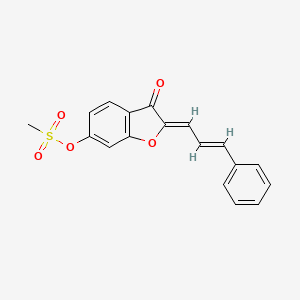

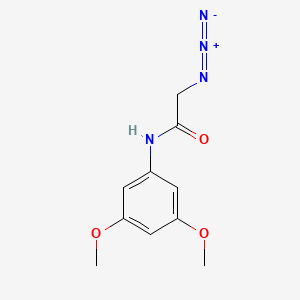

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonate is a derivative of methanesulfonic acid, which is a strong acid . It is known for its high solubility in water and its salts are known as mesylates . Phenylallylidene is a type of organic compound that contains a phenyl group, which is a ring of 6 carbon atoms to which hydrogen atoms are attached.

Chemical Reactions Analysis

Methanesulfonate can participate in various chemical reactions. For example, it can be used in hydrometallurgy, where it offers more environment-friendly alternatives . It can also be used in combination with hydrogen peroxide to yield strongly oxidizing lixiviants .Physical And Chemical Properties Analysis

Methanesulfonic acid is a very strong acid and is very stable against chemical oxidation and reduction . It has a high solubility in water .Applications De Recherche Scientifique

Novel Base Catalysed Rearrangement

A novel base-catalyzed process for preparing 1,2-benzisoxazole-3-methanesulfonates is described, highlighting the importance of methanesulfonate derivatives in synthesizing intermediates for pharmaceuticals like anti-convulsants (Arava et al., 2007).

Synthesis through Sulfur Dioxide Insertion

The three-component reaction involving sulfur dioxide highlights the synthesis of methanesulfonylhydrazides, showcasing the versatility of methanesulfonate derivatives in creating compounds under mild conditions (An, Zheng, & Wu, 2014).

Oxidation Studies

Research on the oxidation of o-nitrotoluene by cerium(IV) methanesulfonate provides insights into the oxidative capabilities and applications of methanesulfonate-based oxidants in producing various compounds (Lozar & Savall, 1995).

Intramolecular Ring Transformation

The use of methanesulfonyl derivatives in intramolecular ring transformation to produce fused s-triazoles demonstrates the role of these compounds in facilitating complex chemical transformations (Sasaki, Ohno, & Ito, 1984).

Metal Organic Frameworks (MOFs)

The development of polar sulfone-functionalized MOFs for CO2 capture and sensitive detection showcases the application of methanesulfonate derivatives in creating materials with significant environmental and analytical applications (Chakraborty, Das, & Mandal, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5S/c1-24(20,21)23-14-10-11-15-17(12-14)22-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKOIOPUDUDOFR-FJGPGAONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)

![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)